molecular formula C16H20N4O B12508234 (4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanone

(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanone

Cat. No.: B12508234
M. Wt: 284.36 g/mol
InChI Key: PVFQRXGSEXMCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a methylphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C16H20N4O/c1-11-2-4-12(5-3-11)14-10-15(19-18-14)16(21)20-8-6-13(17)7-9-20/h2-5,10,13H,6-9,17H2,1H3,(H,18,19)

InChI Key

PVFQRXGSEXMCER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.